(R)-N,N-Diethylpyrrolidin-3-amine dihydrochloride
CAS No.: 1181083-20-4
Cat. No.: VC13489459
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1181083-20-4 |
|---|---|
| Molecular Formula | C8H20Cl2N2 |
| Molecular Weight | 215.16 g/mol |
| IUPAC Name | (3R)-N,N-diethylpyrrolidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-3-10(4-2)8-5-6-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1 |
| Standard InChI Key | FZJHRPNWBMMLHL-YCBDHFTFSA-N |
| Isomeric SMILES | CCN(CC)[C@@H]1CCNC1.Cl.Cl |
| SMILES | CCN(CC)C1CCNC1.Cl.Cl |
| Canonical SMILES | CCN(CC)C1CCNC1.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The IUPAC name for this compound is (3R)-N,N-diethylpyrrolidin-3-amine dihydrochloride . Its molecular formula is C₈H₁₈N₂·2HCl, derived from the parent amine (C₈H₁₈N₂) protonated with two equivalents of hydrochloric acid. The molecular weight of 215.16 g/mol accounts for the dihydrochloride salt formation .
Stereochemical Configuration
The chiral center at the third position of the pyrrolidine ring confers the (R)-enantiomer configuration. This stereochemistry is critical for interactions in biological systems, as evidenced by the compound’s use in enantioselective synthesis . The SMILES notation CCN(CC)[C@@H]1CCNC1.Cl.Cl explicitly denotes the (R)-configuration and salt form .
Structural Characterization
The compound’s 2D and 3D structures have been resolved via PubChem’s computational tools (Figure 1) . The pyrrolidine ring adopts a puckered conformation, with the diethylamine group at C3 contributing to steric and electronic effects. Hydrogen bonding between the amine groups and chloride ions stabilizes the crystal lattice in the solid state .
Table 1: Physicochemical Properties of (R)-N,N-Diethylpyrrolidin-3-amine Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂·2HCl |
| Molecular Weight | 215.16 g/mol |
| SMILES | CCN(CC)[C@@H]1CCNC1.Cl.Cl |
| InChIKey | FZJHRPNWBMMLHL-YCBDHFTFSA-N |
| Solubility | Highly soluble in water |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (R)-N,N-Diethylpyrrolidin-3-amine dihydrochloride typically involves two stages: (1) preparation of the free amine and (2) salt formation with hydrochloric acid. A patent describing analogous piperidine derivatives (US20100029941A1) provides insight into scalable methods .
Reduction of Pyrrolidinone Precursors
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is employed to reduce (R)-3-aminopyrrolidin-2-one hydrochloride to the corresponding amine . Optimal conditions include:
Salt Formation
The free amine is treated with concentrated hydrochloric acid in methanol, yielding the dihydrochloride salt. Crystallization from methanol/methyl tert-butyl ether (MTBE) mixtures enhances purity .
Table 2: Key Reaction Parameters for Salt Formation
| Parameter | Condition |
|---|---|
| Acid Equivalents | 2.0 eq HCl |
| Solvent System | Methanol/MTBE (1:3 v/v) |
| Temperature | 0–5°C |
| Isolation Method | Filtration |
Industrial-Scale Production
For kilogram-scale synthesis, the process utilizes:
Pharmaceutical and Industrial Applications
Role in Drug Development
(R)-N,N-Diethylpyrrolidin-3-amine dihydrochloride is a key intermediate in synthesizing protease inhibitors and neuromodulators. Its structural similarity to piperidine-based drugs (e.g., Linagliptin) suggests utility in antidiabetic therapies . The compound’s chiral amine group facilitates asymmetric catalysis in API synthesis .
Prodrug Design
Recent studies highlight its potential in prodrug development. For example, bipiperidinyl promoieties enhance the bioavailability of phenolic drugs like DPTIP, a neutral sphingomyelinase-2 inhibitor . Functionalization of the diethylamine group could improve blood-brain barrier penetration for CNS-targeted therapies .
Table 3: Comparative Pharmacokinetics of Amine Derivatives
| Compound | Plasma AUC (pmol·h/mL) | Brain Penetration (AUC, pmol·h/g) |
|---|---|---|
| DPTIP | 250 | 60 |
| DPTIP-Prodrug (P18) | 1047 | 247 |
| (R)-Diethylpyrrolidine | Data pending | Data pending |
Analytical Characterization
Spectroscopic Methods
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